![molecular formula C15H13FO4 B6380300 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% CAS No. 1261898-88-7](/img/structure/B6380300.png)
5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95%
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Overview
Description
5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% (5-FMP) is a synthetic organic compound used in scientific research. It is a colorless solid that is soluble in organic solvents and has a melting point of 77-78 °C. 5-FMP is commonly used in the synthesis of organic molecules and in the study of various biochemical and physiological processes.
Scientific Research Applications
5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used to study the mechanism of action of enzymes, proteins, and other molecules. It has also been used to study the biochemical and physiological effects of various drugs and compounds. Additionally, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% has been used in the synthesis of organic molecules for use in medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% is not well understood. However, it has been suggested that 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% may interact with enzymes and proteins to induce biochemical and physiological changes. It has also been suggested that 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% may act as an inhibitor or activator of certain enzymes and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% are not well understood. However, studies have suggested that 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% may have anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, some studies have suggested that 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% may be a potential therapeutic agent for the treatment of certain diseases such as cancer and Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
The use of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% in lab experiments has several advantages. It is relatively stable and can be stored at room temperature for extended periods of time. Additionally, it is soluble in organic solvents and can be easily purified by recrystallization. However, the use of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% in lab experiments also has some limitations. It is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, the mechanism of action of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% is not well understood and its effects on biochemical and physiological processes are not yet fully understood.
Future Directions
The use of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% in scientific research has many potential future directions. Further research is needed to better understand the mechanism of action of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% and its effects on biochemical and physiological processes. Additionally, further research is needed to explore the potential therapeutic applications of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% in the treatment of various diseases. Finally, further research is needed to develop more efficient synthesis methods for 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% and to explore its potential applications in the synthesis of organic molecules.
Synthesis Methods
5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% can be synthesized in a three-step process. The first step involves the formation of a 4-fluoro-3-methoxycarbonylphenyl ester from 4-fluorophenol and 3-methoxycarbonylphenyl bromide in the presence of sodium hydroxide. The second step involves the addition of 2-methoxyphenol to the ester in the presence of a base such as sodium hydroxide or potassium carbonate. The third step involves the purification of the compound by recrystallization.
properties
IUPAC Name |
methyl 2-fluoro-5-(3-hydroxy-4-methoxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-14-6-4-10(8-13(14)17)9-3-5-12(16)11(7-9)15(18)20-2/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOFRCMKPLIHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685731 |
Source
|
Record name | Methyl 4-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-3-methoxycarbonylphenyl)-2-methoxyphenol | |
CAS RN |
1261898-88-7 |
Source
|
Record name | Methyl 4-fluoro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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